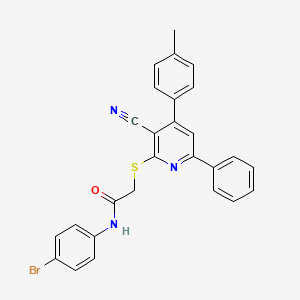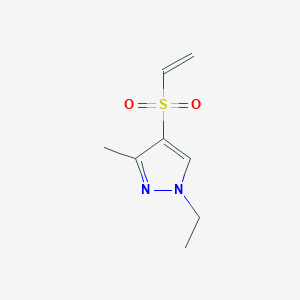
N-methyl-5-phenyl-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-5-phenyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound that belongs to the class of thiadiazoles. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom, along with a phenyl group and a methyl group attached to the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-5-phenyl-1,3,4-thiadiazol-2-amine typically involves the cyclization of thiosemicarbazide with aromatic acids. One common method involves the reaction of thiosemicarbazide with benzoic acid in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-methyl-5-phenyl-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazoles.
Substitution: Various substituted thiadiazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and antiparasitic activities.
Medicine: Investigated for its anticancer properties and potential as a therapeutic agent for various diseases.
Industry: Used in the development of corrosion inhibitors and as a component in the synthesis of dyes and polymers
Mechanism of Action
The mechanism of action of N-methyl-5-phenyl-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Enzyme Inhibition: Inhibits enzymes such as carbonic anhydrase and alpha-glycosidase, which are important for the treatment of glaucoma and diabetes
Comparison with Similar Compounds
Similar Compounds
5-methyl-N-phenyl-1,3,4-thiadiazole-2-amine: Similar structure but with a methyl group instead of a phenyl group.
2-amino-1,3,4-thiadiazole: Lacks the phenyl and methyl groups, making it less hydrophobic.
5-phenyl-1,3,4-thiadiazole-2-thiol: Contains a thiol group instead of an amine group
Uniqueness
N-methyl-5-phenyl-1,3,4-thiadiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a phenyl and a methyl group enhances its hydrophobicity and potential interactions with biological targets, making it a valuable compound for drug development and other applications.
Properties
Molecular Formula |
C9H9N3S |
|---|---|
Molecular Weight |
191.26 g/mol |
IUPAC Name |
N-methyl-5-phenyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H9N3S/c1-10-9-12-11-8(13-9)7-5-3-2-4-6-7/h2-6H,1H3,(H,10,12) |
InChI Key |
KYFFHIGZVFHJIV-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NN=C(S1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Fluoromethyl)-2-oxa-3-azabicyclo[3.1.0]hex-3-ene](/img/structure/B11783630.png)




![2-(5-Bromopyridin-3-YL)-7-chloro-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one](/img/structure/B11783663.png)





![6'-Fluorospiro[cyclopropane-1,3'-indoline]](/img/structure/B11783691.png)


